胆固醇-6-芘基己酸酯

描述

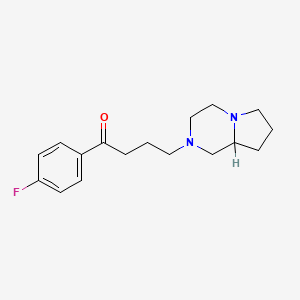

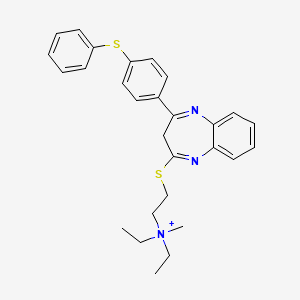

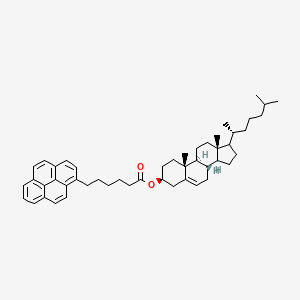

Cholesteryl-6-pyrenylhexanoate is a compound of interest in fluorescence studies and liquid crystal research due to its unique structural and chemical properties. It is synthesized and investigated for its potential in creating self-organizing systems, understanding molecular interactions, and developing materials with specific optical and structural characteristics.

Synthesis Analysis

The synthesis of cholesteryl-6-pyrenylhexanoate involves the copolymerization of cholesteryl 6-(methacryloyloxy)hexanoate with pyrene-labeled monomers. These processes utilize free radical polymerization techniques to create copolymers with specific fluorescent properties and liquid-crystalline behaviors (Yusa, Morishima, Kamachi, 1999; 2001).

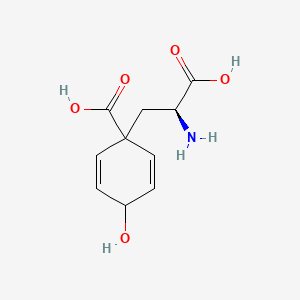

Molecular Structure Analysis

The molecular structure of cholesteryl-6-pyrenylhexanoate and its derivatives has been characterized through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed information on the compound's arrangement, hydrogen bonding, and the impact of molecular modifications on its liquid crystalline phases (Sridhar et al., 2001).

Chemical Reactions and Properties

Cholesteryl-6-pyrenylhexanoate participates in specific chemical reactions that highlight its reactivity and functional versatility. For example, its behavior as a substrate for enzymes like pancreatic cholesterylester hydrolase has been studied, providing insights into its biochemical interactions and potential applications in bioassays (Joutti et al., 1985).

Physical Properties Analysis

The physical properties of cholesteryl-6-pyrenylhexanoate, such as its phase behavior, crystalline structure, and thermal transitions, have been extensively studied. These properties are influenced by the molecular architecture of the compound and its interactions within organized systems, such as liquid crystals and polymeric materials (Gupta et al., 2005; Park et al., 1981).

Chemical Properties Analysis

The chemical properties of cholesteryl-6-pyrenylhexanoate, including its reactivity, stability, and interaction with other molecules, are crucial for its applications in materials science and chemistry. Studies on its fluorescence characteristics, aggregation behavior, and interaction with substrates like cyclodextrin shed light on its potential for creating novel materials with specific functionalities (Akiyoshi et al., 2000; Tong et al., 2007).

科学研究应用

荧光测定

胆固醇-6-芘基己酸酯 (ChPH) 已被用作测定中的荧光底物,特别是对于胰腺胆固醇酯水解酶等酶。该应用利用了 ChPH 的荧光发射特性,使其在生化研究中对酶活性研究具有价值 (Joutti et al., 1985).

聚合物薄膜研究

在材料科学中,ChPH 已被用来研究聚合物薄膜的性质。例如,胆固醇 6-甲基丙烯酰氧基己酸酯和芘标记胆固醇的共聚物已被制备出来,以研究它们的液晶相行为,证明了 ChPH 在聚合物研究中的效用 (Yusa et al., 2001).

液晶研究

液晶的研究也采用了 ChPH。研究探索了它在手性近晶 A 相形成中的作用,并分析了它的晶体结构,为理解液晶材料做出了重大贡献 (Lokanath et al., 2001).

溶液中自组织的研究

ChPH 一直是研究溶液(如正己烷)中含胆固醇聚甲基丙烯酸酯的自组织和行为的研究课题。这些研究有助于理解复杂分子在各种溶剂中的分子相互作用和组装 (Yusa et al., 1999).

未来方向

While specific future directions for research on Cholesteryl-6-pyrenylhexanoate are not mentioned in the literature, cholesterol and its derivatives continue to be an area of active research. This includes the study of cholesterol’s role in various diseases, its interaction with proteins, and its potential as a target for drug development .

属性

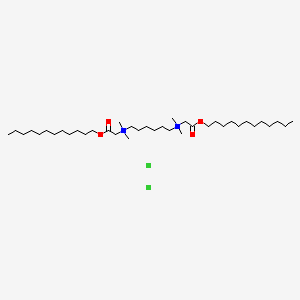

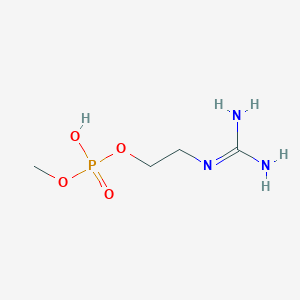

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVQIYIXJZCDI-UCVGMQCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914263 | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl-6-pyrenylhexanoate | |

CAS RN |

96886-70-3 | |

| Record name | Cholesteryl-6-pyrenylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。